Faster Oxidative Addition with Aryl Iodide
The aryl iodide moiety of the target compound undergoes oxidative addition to Pd(0) significantly faster than the corresponding aryl bromide or aryl chloride. This is quantitatively rooted in the carbon–halogen bond dissociation energies (BDEs): C–I ≈ 228 kJ/mol (∼54.6 kcal/mol), C–Br ≈ 290 kJ/mol (∼69.3 kcal/mol), and C–Cl ≈ 346 kJ/mol (∼82.8 kcal/mol), sourced from the authoritative Handbook of Bond Dissociation Energies [1]. The Science of Synthesis consensus confirms that aryl iodides are traditionally the most reactive coupling partners in Suzuki–Miyaura reactions, with reactivity ranking I > Br ≫ Cl [2]. This rate differential translates to >10-fold rate enhancement for iodo vs. bromo and >100-fold for iodo vs. chloro under standard Pd(PPh₃)₄-catalyzed conditions, enabling lower reaction temperatures and shorter times for the iodo compound.
C–Br BDE: 290 kJ/mol
C–Cl BDE: 346 kJ/mol
Rate enhancement: >10× (I/Br), >100× (I/Cl) under Pd(PPh₃)₄
| Evidence Dimension | Carbon–halogen bond dissociation energy (C–X BDE) and relative oxidative addition rate |
|---|---|
| Target Compound Data | C–I BDE = 228 kJ/mol (54.6 kcal/mol); fastest oxidative addition rate |
| Comparator Or Baseline | tert-Butyl (3-formyl-5-bromophenyl)carbamate (C–Br BDE = 290 kJ/mol, 69.3 kcal/mol); tert-Butyl (3-formyl-5-chlorophenyl)carbamate (C–Cl BDE = 346 kJ/mol, 82.8 kcal/mol) |
| Quantified Difference | Δ BDE (I→Br) = −62 kJ/mol; Δ BDE (I→Cl) = −118 kJ/mol. Estimated rate enhancement >10× (I vs. Br) and >100× (I vs. Cl) under identical Pd(0) conditions. |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura cross-coupling; standard Pd(PPh₃)₄, arylboronic acid, base, organic solvent, 60–100 °C |
Why This Matters
For procurement decisions in synthetic chemistry, the iodo compound enables faster couplings at lower temperatures, reducing thermal degradation of sensitive substrates and improving yield in sequential functionalization strategies where the iodine serves as the first coupling site.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, Boca Raton, 2002. DOI: 10.1201/9781420039863 View Source
- [2] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D. Science of Synthesis: Cross Coupling and Heck-Type Reactions (2013) 1, 10. DOI: 10.1055/sos-SD-207-00004 View Source
